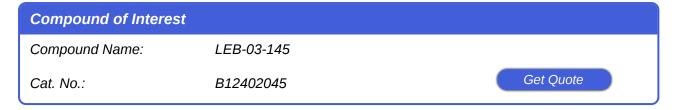


# Comparative Cross-Reactivity Profile of LEB-03 145

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **LEB-03-145**, a novel Deubiquitinase-Targeting Chimera (DUBTAC), against alternative therapeutic strategies. The information is intended to inform researchers on the selectivity of this molecule and aid in the design and interpretation of preclinical studies.

## **Introduction to LEB-03-145**

**LEB-03-145** is a heterobifunctional molecule designed to induce the stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It achieves this by hijacking the deubiquitinase OTUB1. **LEB-03-145** is composed of three key components:

- A WEE1 binder: The potent and selective WEE1 inhibitor, Adavosertib (AZD1775).
- An OTUB1 recruiter: EN523, a covalent ligand that binds to a non-catalytic cysteine (C23) on OTUB1.[1]
- A linker: A C5 alkyl linker connecting the WEE1 binder and the OTUB1 recruiter.

The cross-reactivity profile of **LEB-03-145** is therefore a composite of the selectivity of its individual components, AZD1775 and EN523, as well as any potential neo-off-targets created by the complete chimera.



## **Signaling Pathway and Mechanism of Action**

The intended mechanism of action for **LEB-03-145** involves the formation of a ternary complex between WEE1, **LEB-03-145**, and OTUB1. This proximity-induced interaction is designed to lead to the deubiquitination of WEE1 by OTUB1, thereby preventing its proteasomal degradation and increasing its cellular stability.

Mechanism of LEB-03-145-mediated WEE1 stabilization.

# **Cross-Reactivity Profile of LEB-03-145 Components**

The overall selectivity of **LEB-03-145** is critically dependent on the individual cross-reactivity profiles of its constituent molecules, AZD1775 and EN523.

## **AZD1775 (Adavosertib)**

AZD1775 is a well-characterized, potent inhibitor of WEE1 kinase. However, kinome-wide screening has revealed off-target activity against other kinases, most notably Polo-like kinase 1 (PLK1).

Target	IC50 (nM)	Reference
WEE1	5.2 - 28	[2][3][4]
PLK1	22 - 102	[2][5]
Yes	14	[3]

Note: IC50 values can vary depending on the assay conditions.

Other identified off-targets with lower potency include JAK2/3, ABL1, YES1, and MAP3K4.[6] The inhibition of PLK1 is a significant consideration, as both WEE1 and PLK1 are involved in cell cycle regulation, and dual inhibition may lead to synergistic or antagonistic effects, as well as distinct toxicity profiles.

### **EN523**

EN523 is a covalent recruiter of OTUB1, targeting a non-catalytic cysteine residue (C23).[7] A key feature of EN523 is that it does not inhibit the deubiquitinase activity of OTUB1.[1][7] The



discovery of EN523 utilized chemoproteomic approaches, which inherently provide information about selectivity. While a comprehensive, quantitative proteome-wide selectivity profile for EN523 is not publicly available, the initial discovery process suggests a degree of selectivity for OTUB1. The covalent nature of its binding to a non-catalytic site is a distinguishing feature compared to active-site directed inhibitors.

It is important to note that OTUB1 itself has a preference for cleaving K48-linked polyubiquitin chains and has been shown to also cleave NEDD8 modifications.[8][9]

# **Comparison with Alternative Approaches**

The cross-reactivity profile of **LEB-03-145** can be compared to other strategies for modulating WEE1 activity, such as direct WEE1 inhibitors and WEE1-targeting PROTACs.

Approach	Primary Target(s)	Key Off- Targets/Considerations
LEB-03-145 (DUBTAC)	WEE1 (stabilization via OTUB1 recruitment)	AZD1775 off-targets (e.g., PLK1), potential EN523 off-targets, potential neo-off-targets.
WEE1 Inhibitors (e.g., AZD1775)	WEE1 (inhibition)	Kinase off-targets (e.g., PLK1).
WEE1 PROTACs	WEE1 (degradation)	Off-targets of the WEE1 binder, off-targets of the E3 ligase recruiter, potential for "hook effect".

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for key experiments.

## **Kinase Inhibition Assay (for AZD1775 component)**



Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

### Workflow:



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Workflow for a typical kinase inhibition assay.

### Protocol:

- Recombinant human kinases are incubated with a generic substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (e.g., 10 μM) in a kinase buffer.
- The test compound is added in a dose-response manner.
- The reaction is allowed to proceed at 30°C for a defined period (e.g., 30-60 minutes).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a radioactive label ([γ-32P]ATP) and scintillation counting, or a fluorescence-based method.
- The percentage of kinase activity inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

# Deubiquitinase (DUB) Activity Assay (for EN523 component)

Objective: To assess the effect of a compound on the catalytic activity of a DUB.

Workflow:





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Workflow for a DUB activity assay.

#### Protocol:

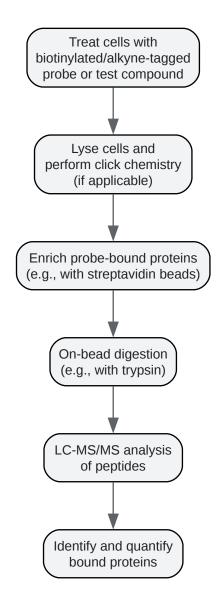
- Recombinant human OTUB1 is pre-incubated with the test compound (e.g., EN523) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes) at 37°C.
- A di-ubiquitin substrate (e.g., K48-linked) is added to initiate the reaction.
- The reaction is incubated at 37°C for various time points.
- The reaction is quenched by the addition of SDS-PAGE loading buffer.
- The cleavage of the di-ubiquitin into mono-ubiquitin is visualized by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody.

## **Proteome-Wide Off-Target Profiling (for LEB-03-145)**

Objective: To identify the protein targets and off-targets of a compound in a cellular context.

Workflow:





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Workflow for proteomic off-target profiling.

### Protocol:

- Live cells are treated with a probe version of the compound of interest (e.g., containing a biotin or alkyne handle) or with the unmodified compound in a competitive manner.
- Cells are lysed, and for alkyne-tagged probes, a click chemistry reaction is performed to attach a reporter tag (e.g., biotin-azide).



- Proteins bound to the probe are enriched using affinity purification (e.g., streptavidin beads for biotinylated probes).
- The enriched proteins are digested into peptides, typically while still bound to the beads.
- The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometry data is used to identify and quantify the proteins that interacted with the probe, revealing on-target and off-target engagement.

## Conclusion

**LEB-03-145** represents a novel approach to upregulate WEE1 protein levels through targeted protein stabilization. Its cross-reactivity profile is a composite of its WEE1-binding and OTUB1-recruiting moieties. The known off-target profile of the AZD1775 component, particularly its activity against PLK1, is a key consideration for interpreting experimental results. While the OTUB1 recruiter EN523 was developed using methods that favor selectivity, a comprehensive quantitative analysis of its proteome-wide interactions is needed for a complete cross-reactivity assessment. Future studies should aim to directly profile the off-targets of the intact **LEB-03-145** molecule to identify any emergent binding properties of the chimera.

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- To cite this document: BenchChem. [Comparative Cross-Reactivity Profile of LEB-03-145].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402045#cross-reactivity-profile-of-leb-03-145]

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